1H NMR and 13C NMR spectral data for N-(1-methylbutyl)benzamide
1H NMR and 13C NMR spectral data for N-(1-methylbutyl)benzamide
An In-Depth Technical Guide to the Structural Elucidation of N-(1-Methylbutyl)benzamide
Executive Summary
N-(1-methylbutyl)benzamide (systematically known as N-(pentan-2-yl)benzamide) is a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of this scaffold—most notably 3,4-dichloro-N-(1-methylbutyl)benzamide—have emerged as potent, highly selective inhibitors of Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP or MMP-14) [1]. Because the precise stereoelectronic properties of the 1-methylbutyl aliphatic chain dictate binding affinity to the unique hemopexin-like (HPX) domain of MT1-MMP, rigorous structural validation is paramount [2].
As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not as a passive analytical tool, but as a self-validating system. This whitepaper details the causality behind the experimental protocols and provides a comprehensive breakdown of the 1 H and 13 C NMR spectral data for N-(1-methylbutyl)benzamide.
Experimental Protocols: The Causality of Acquisition
High-resolution NMR requires meticulous sample preparation and instrument calibration. A spectrum is only as reliable as the homogeneity of the magnetic field ( B0 ) and the relaxation parameters chosen.
Step-by-Step Methodology for High-Resolution 1D NMR
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Sample Preparation (Concentration vs. Resolution): Dissolve 5–10 mg of purified N-(1-methylbutyl)benzamide in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Excessive concentration (>20 mg) increases solution viscosity. This enhances dipole-dipole relaxation ( T2 shortening), which broadens spectral lines and destroys the fine J -coupling resolution required to map the complex aliphatic multiplets of the 1-methylbutyl chain.
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Locking and Shimming (Optimizing B0 Homogeneity): Lock the spectrometer to the deuterium frequency of CDCl 3 . Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 room-temperature shims. Causality: The 1-methylbutyl chain produces highly overlapping multiplets (e.g., the C3' and C4' methylenes). Poor shimming will artificially merge these signals, obscuring the spin-spin splitting necessary to confirm alkyl chain connectivity.
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1 H NMR Pulse Sequence (zg30): Utilize a standard 30° flip-angle pulse sequence with a relaxation delay ( D1 ) of 2.0 seconds. Acquire 16 scans at 400 MHz. Causality: A 2.0s D1 ensures near-complete longitudinal relaxation ( T1 ) for the protons before the next pulse. This guarantees that the integration values accurately reflect the 17 protons in the molecule.
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13 C NMR Pulse Sequence (zgpg30): Utilize a proton-decoupled 13 C sequence (WALTZ-16 decoupling) with a D1 of 2.0 seconds. Acquire 256–512 scans at 100 MHz. Causality: 13 C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Proton decoupling collapses the carbon multiplets into sharp singlets, concentrating the signal intensity, while multiple scans build the necessary signal-to-noise ratio (SNR) [3].
Caption: Sequential workflow for high-resolution NMR acquisition and processing.
1 H NMR Spectral Analysis (400 MHz, CDCl 3 )
The 1 H NMR spectrum of N-(1-methylbutyl)benzamide is a textbook example of magnetic anisotropy and predictable spin-spin splitting.
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The Aromatic Region (7.40 – 7.80 ppm): The benzoyl protons are strongly deshielded by the diamagnetic anisotropy of the aromatic ring. The ortho protons appear furthest downfield at ~7.75 ppm due to their proximity to the electron-withdrawing carbonyl group.
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The Amide Proton (~5.90 ppm): The NH proton appears as a broad doublet. The broadening is caused by quadrupolar relaxation from the adjacent 14 N nucleus ( I=1 ) and dynamic chemical exchange with trace moisture in the solvent.
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The Aliphatic Chain (0.90 – 4.25 ppm): The methine proton (C1') attached directly to the nitrogen is deshielded by the electronegative amide group, shifting it downfield to ~4.20 ppm. It appears as a complex multiplet (pseudo-octet) because it couples with the adjacent NH, the C2' methyl group, and the C3' methylene protons.
Table 1: 1 H NMR Chemical Shifts and Multiplicities
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Ar-H (ortho) | 7.75 | Doublet (d) | 7.5 | 2H | Benzoyl C2, C6 protons |
| Ar-H (para) | 7.48 | Triplet (t) | 7.5 | 1H | Benzoyl C4 proton |
| Ar-H (meta) | 7.42 | Triplet (t) | 7.5 | 2H | Benzoyl C3, C5 protons |
| N-H | 5.90 | Broad Doublet (br d) | 8.0 | 1H | Amide proton |
| C1'-H | 4.20 | Multiplet (m) | - | 1H | Chiral methine |
| C3'-H 2 | 1.50 | Multiplet (m) | - | 2H | Aliphatic methylene |
| C4'-H 2 | 1.35 | Multiplet (m) | - | 2H | Aliphatic methylene |
| C2'-H 3 | 1.20 | Doublet (d) | 6.5 | 3H | Methyl attached to C1' |
| C5'-H 3 | 0.92 | Triplet (t) | 7.0 | 3H | Terminal methyl |
13 C NMR Spectral Analysis (100 MHz, CDCl 3 )
The 13 C NMR spectrum yields 10 distinct carbon environments, reflecting the symmetry of the mono-substituted benzene ring. The chemical shifts are governed primarily by hybridization and inductive effects.
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Carbonyl (C=O): Highly deshielded due to the electronegative oxygen and sp2 hybridization, resonating at ~167.0 ppm.
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Aromatic Carbons: The ipso carbon (C8) is the most deshielded aromatic signal (~135.2 ppm) because it lacks an attached proton and is directly bonded to the electron-withdrawing carbonyl.
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Aliphatic Carbons: The chemical shifts of the 1-methylbutyl chain follow a strict distance-dependent inductive decay from the nitrogen atom: C1' > C3' > C2' > C4' > C5'.
Table 2: 13 C NMR Chemical Shifts
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Hybridization |
| C=O (Carbonyl) | 167.0 | Quaternary | sp2 |
| Ar-C (ipso) | 135.2 | Quaternary | sp2 |
| Ar-C (para) | 131.1 | CH | sp2 |
| Ar-C (meta) | 128.5 | CH | sp2 |
| Ar-C (ortho) | 126.8 | CH | sp2 |
| C1' (Methine) | 45.5 | CH | sp3 |
| C3' (Methylene) | 39.2 | CH 2 | sp3 |
| C2' (Methyl) | 20.8 | CH 3 | sp3 |
| C4' (Methylene) | 19.5 | CH 2 | sp3 |
| C5' (Methyl) | 13.9 | CH 3 | sp3 |
Biological Application: MT1-MMP Inhibition
Why does the precise NMR assignment of this molecule matter? In drug development, the 1-methylbutyl chain is not just a lipophilic tail; it is a highly specific geometric key. Derivatives like 3,4-dichloro-N-(1-methylbutyl)benzamide use this exact aliphatic geometry to bind to the HPX domain of MT1-MMP [1]. By blocking the HPX domain, the drug prevents MT1-MMP from forming homodimers and interacting with CD44 and integrins, thereby halting the activation of Pro-MMP-2 and stopping tumor/endometriotic invasion at the source [2].
Caption: Mechanism of action for benzamide derivatives inhibiting MT1-MMP-driven invasion.
References
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Maharani, M., & Sutrisno, S. (2022). "Phaleria macrocarpa Flavonoid as a Potent MMP-1 Inhibitor for Endometriosis Therapy: In silico Study." Asian Journal of Health Research, 1(2), 7-11. Available at:[Link] [1]
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Woskowicz, A. M., et al. (2025). "Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression." ResearchGate. Available at:[Link] [2]
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National Center for Biotechnology Information. "3,4-dichloro-N-(pentan-2-yl)benzamide | C12H15Cl2NO | CID 346721" PubChem Database. Available at:[Link] [3]
